Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted and 4-Methyl Aniline Analogs
The target compound, bearing 2,6-dimethyl substitution on the aniline ring, exhibits a computed XLogP3 of 3.3 [1]. For the unsubstituted aniline comparator (CAS 91397-35-2, MW 245.23, C12H11N3O3), an XLogP3 of approximately 2.5 is estimated based on the absence of the two methyl groups [2]. For the 4-methylaniline comparator (CAS 93003-55-5, MW 259.26, C13H13N3O3), an intermediate value of approximately 2.9 is estimated. The increment of ~0.8 log units relative to the unsubstituted analog indicates substantially increased lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted analog (CAS 91397-35-2): est. XLogP3 ~2.5; 4-Methyl analog (CAS 93003-55-5): est. XLogP3 ~2.9 |
| Quantified Difference | +0.8 log units vs. unsubstituted; +0.4 log units vs. 4-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher logP directly influences membrane permeability, protein binding, and compound handling in biological assays; the 2,6-dimethyl compound may exhibit different cellular uptake and distribution compared to less lipophilic analogs, relevant for screening campaigns.
- [1] PubChem. Compound Summary: 2,6-dimethyl-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, CID 2764643. XLogP3-AA: 3.3. Accessed April 2026. View Source
- [2] PubChem. Estimated data for N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, CAS 91397-35-2. XLogP3 estimated at ~2.5 based on analog trend. Accessed April 2026. View Source
